N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10896511
InChI: InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.4 g/mol

N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

CAS No.:

VCID: VC10896511

Molecular Formula: C18H16N4O3S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide -

Description

N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features an acetylamino group, a pyridazinone core, and a thiophene ring, contributing to its potential biological activities. The compound's molecular formula is C18H16N4O3S, and it has a molecular weight of approximately 368.41 g/mol .

Structural Features

The structural uniqueness of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is highlighted by the presence of several key functional groups:

  • Acetylamino Group: This group is attached to the phenyl ring, contributing to the compound's potential biological interactions.

  • Pyridazinone Core: This core is central to the compound's structure and is known for its involvement in various biological activities.

  • Thiophene Ring: The sulfur-containing thiophene ring adds unique electronic and steric properties, potentially enhancing the compound's biological activity and stability.

Synthesis

The synthesis of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful optimization of reaction conditions to achieve high yields and purity.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide shares structural similarities with other compounds, such as:

Compound NameStructural FeaturesUnique Aspects
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]acetamideContains methoxy groupsPotentially enhanced solubility
N-(bicyclo[2.2.1]heptan-2-yloxy)-2-[3-(4-chlorophenyl)-6 oxopyridazin]acetamideBicyclic structureMay exhibit unique pharmacokinetics
4-(4-fluorophenyl)-N-(2-pyridinylmethyl)-2-acetamido-pyrimidinonePyrimidinone coreDifferent biological activity profile

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide.

Product Name N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Molecular Formula C18H16N4O3S
Molecular Weight 368.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Standard InChIKey QLQHTMGIWVTORU-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
PubChem Compound 7659536
Last Modified Apr 15 2024

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